molecular formula C9H12S B2374210 (2,5-Dimethylphenyl)methanethiol CAS No. 22182-98-5

(2,5-Dimethylphenyl)methanethiol

Cat. No.: B2374210
CAS No.: 22182-98-5
M. Wt: 152.26
InChI Key: VGARSXYWKORGCJ-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,5-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (2,5-dimethylphenyl)methanol with hydrogen sulfide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the thiol group being introduced via nucleophilic substitution.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride can be employed.

Major Products

    Oxidation: Disulfides are the major products.

    Reduction: The corresponding hydrocarbon is formed.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2,5-Dimethylphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with the formula CH₃SH.

    Ethanethiol: Another simple thiol with the formula C₂H₅SH.

    Benzylthiol: A thiol with a benzene ring and a single methyl group.

Uniqueness

(2,5-Dimethylphenyl)methanethiol is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler thiols and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

(2,5-dimethylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGARSXYWKORGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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